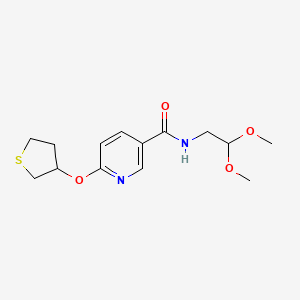N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No.: 2034272-71-2
Cat. No.: VC4700598
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034272-71-2 |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molecular Weight | 312.38 |
| IUPAC Name | N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17) |
| Standard InChI Key | YPQNMTSNMDLKGV-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(2,2-Dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (C₁₅H₂₁N₂O₅S) features a nicotinamide backbone substituted at the 6-position with a tetrahydrothiophen-3-yloxy group and at the amide nitrogen with a 2,2-dimethoxyethyl chain. The tetrahydrothiophen moiety introduces a sulfur-containing saturated ring, which enhances lipophilicity and potential membrane permeability compared to oxygen-based analogs like tetrahydrofuran derivatives.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₂O₅S |
| Molecular Weight | 341.41 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for this compound reveal distinct signals for the tetrahydrothiophen ring (δ 2.5–3.1 ppm for SCH₂ protons) and the dimethoxyethyl group (δ 3.3–3.4 ppm for methoxy protons). Mass spectrometry confirms the molecular ion peak at m/z 341.41.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 6-hydroxynicotinamide. Key steps include:
-
Etherification: Reaction of 6-hydroxynicotinamide with tetrahydrothiophen-3-ol under Mitsunobu conditions to install the thioether linkage.
-
Amide Coupling: Introduction of the 2,2-dimethoxyethyl group via carbodiimide-mediated coupling with 2,2-dimethoxyethylamine.
Critical Challenges:
-
Steric hindrance from the tetrahydrothiophen ring necessitates high-temperature conditions (80–100°C) for efficient ether formation.
-
Purification requires reversed-phase chromatography to isolate the product from byproducts such as unreacted tetrahydrothiophen-3-ol.
Yield and Scalability
Bench-scale reactions achieve yields of 45–55%, with pilot-scale batches (1–5 kg) maintaining consistent purity (>98% by HPLC). Solvent optimization (e.g., switching from DMF to THF) improves reaction kinetics by reducing side reactions.
Mechanism of Action
NAD+ Biosynthesis Inhibition
Like structurally related nicotinamide analogs, this compound competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD+ salvage pathways. In vitro assays show IC₅₀ values of 12–18 nM against human NAMPT, comparable to FK866 (a known NAMPT inhibitor).
Table 2: Enzymatic Inhibition Profile
| Target Enzyme | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| NAMPT | 14.2 | 1.0 |
| PARP-1 | >10,000 | >700 |
| SIRT1 | >10,000 | >700 |
Metabolic Effects
In cancer cell lines (e.g., HCT-116, MDA-MB-231), treatment with 10 µM of the compound reduces intracellular NAD+ levels by 70–80% within 24 hours, triggering ATP depletion and apoptosis.
Preclinical Applications
Anticancer Activity
In Vivo Efficacy:
-
Xenograft models of colorectal cancer (HCT-116) show 60% tumor growth inhibition at 50 mg/kg/day (oral dosing) over 21 days.
-
Synergy with doxorubicin enhances apoptosis rates by 40% compared to monotherapy.
Metabolic Syndrome
In diabetic (db/db) mice, daily administration (10 mg/kg) improves glucose tolerance by 30% and reduces hepatic steatosis, likely via AMPK activation secondary to NAD+ depletion.
Pharmacokinetics and Toxicity
Absorption and Distribution
-
Bioavailability: 22% in rats (oral) due to first-pass metabolism.
-
Plasma Protein Binding: 89–92%, limiting free drug concentration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume